![molecular formula C12H18BNO3 B11876434 {4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid CAS No. 577795-69-8](/img/structure/B11876434.png)
{4-Methoxy-3-[(pyrrolidin-1-yl)methyl]phenyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrrolidin-1-ylmethyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidin-1-ylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl intermediate.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenylboronic acid derivative under conditions that facilitate the formation of the desired product. This often involves the use of a palladium catalyst and a base in an inert atmosphere.
Industrial Production Methods
Industrial production of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The methoxy and pyrrolidin-1-ylmethyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Applications De Recherche Scientifique
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe due to its ability to form stable complexes with diols and other biomolecules.
Medicine: Explored for its potential in drug discovery, particularly in the design of boron-containing drugs.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and pyrrolidin-1-ylmethyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the methoxy and pyrrolidin-1-ylmethyl groups, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Similar structure but lacks the pyrrolidin-1-ylmethyl group, affecting its reactivity.
3-(Pyrrolidin-1-ylmethyl)phenylboronic Acid: Lacks the methoxy group, which can influence its chemical properties.
Uniqueness
(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of both methoxy and pyrrolidin-1-ylmethyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications.
Propriétés
Numéro CAS |
577795-69-8 |
|---|---|
Formule moléculaire |
C12H18BNO3 |
Poids moléculaire |
235.09 g/mol |
Nom IUPAC |
[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-5-4-11(13(15)16)8-10(12)9-14-6-2-3-7-14/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Clé InChI |
BGWPFLQTIWSNPG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)OC)CN2CCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



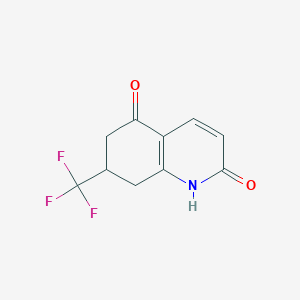
![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)

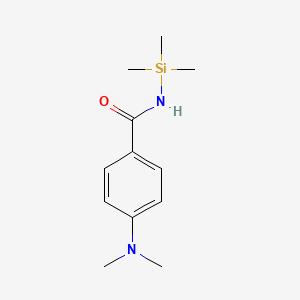
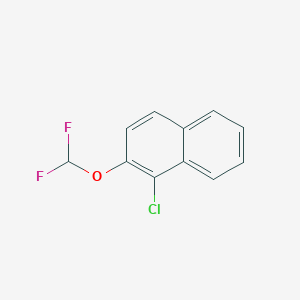
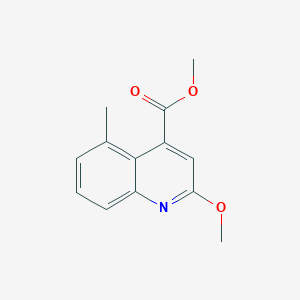
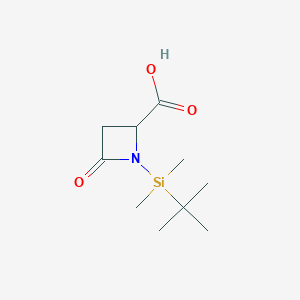
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)
![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)

![Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)
